Bruceanol F

antineoplastic screening quassinoid cytotoxicity NCI tumor panel

Bruceanol F (CAS 101910-72-9) is a pentacyclic C-20 quassinoid natural product (molecular formula C₂₈H₃₆O₁₁, MW 548.6 g/mol) first isolated from the xylem of Brucea antidysenterica Mill. (Simaroubaceae).

Molecular Formula C28H36O11
Molecular Weight 548.6 g/mol
CAS No. 101910-72-9
Cat. No. B012468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBruceanol F
CAS101910-72-9
Synonymsbruceanol F
Molecular FormulaC28H36O11
Molecular Weight548.6 g/mol
Structural Identifiers
SMILESCC1C=C(C(=O)C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)O
InChIInChI=1S/C28H36O11/c1-11(2)12(3)8-17(30)39-19-21-27-10-37-28(21,25(35)36-6)23(33)18(31)20(27)26(5)14(9-16(27)38-24(19)34)13(4)7-15(29)22(26)32/h7-8,11,13-14,16,18-21,23,29,31,33H,9-10H2,1-6H3/b12-8+/t13-,14+,16-,18-,19-,20-,21-,23+,26+,27-,28+/m1/s1
InChIKeyPCKQDAAUYVCTJJ-XYGKKIDYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bruceanol F (CAS 101910-72-9): A C-20 Quassinoid with Broad-Spectrum Cytotoxicity for Antineoplastic Research and Procurement


Bruceanol F (CAS 101910-72-9) is a pentacyclic C-20 quassinoid natural product (molecular formula C₂₈H₃₆O₁₁, MW 548.6 g/mol) first isolated from the xylem of Brucea antidysenterica Mill. (Simaroubaceae) . It is structurally characterized by a picrasane skeleton bearing a δ-lactone, an epoxy bridge at C-13/C-20, three hydroxyl groups at C-1, C-11, and C-12, and a (2E)-3,4-dimethylpent-2-enoyloxy ester side chain at C-15 . Bruceanol F is classified by ChEBI as both a metabolite and an antineoplastic agent, with demonstrated in vitro cytotoxicity against multiple human tumor cell lines . It belongs to the bruceanol subfamily of quassinoids — a group that includes the closely related co-isolated congeners bruceanol D (CAS 152645-84-6) and bruceanol E (CAS 152645-85-7), each possessing distinct stereo-electronic features that critically impact their cytotoxic potency profiles .

Why Bruceanol F Cannot Be Interchanged with Bruceanol D, E, or Other In-Class Quassinoids Without Quantitative Verification


Within the C-20 quassinoid class, minor structural modifications produce large-magnitude differences in cytotoxic potency across tumor cell line panels. Bruceanol F (C₂₈H₃₆O₁₁) and bruceanol D (C₂₈H₃₆O₁₁) are constitutional isomers that differ in the connectivity of the C-15 side chain and the oxidation state at C-3/C-4, yet display up to 34-fold differences in ED₅₀ values against the same cell line (TE-671 medulloblastoma) . Bruceanol E (C₂₈H₃₈O₁₁), the dihydro derivative of bruceanol D lacking the C-3/C-4 double bond, exhibits intermediate potency that falls short of bruceanol F by 1.4- to 5.2-fold across multiple cell lines . These structure–activity divergences are consistent with the broader quassinoid literature, where the presence and geometry of the α,β-unsaturated ketone moiety and the ester side chain are established determinants of ribosomal binding affinity and protein synthesis inhibition . Procurement of a generic 'bruceanol' or substitution with another Brucea-derived quassinoid (e.g., bruceantin, bruceanol G) without cell-line-matched potency verification therefore carries a substantial risk of obtaining a compound with materially different — and potentially inadequate — bioactivity for the intended experimental system.

Quantitative Differentiation Evidence: Bruceanol F (CAS 101910-72-9) Versus Closest Quassinoid Analogs


Head-to-Head Cytotoxicity: Bruceanol F vs. Bruceanol D Across Six Neoplastic Cell Lines (Imamura 1993)

In the original isolation study, bruceanol F (compound 3) and bruceanol D (compound 1) were tested simultaneously against the same six neoplastic cell lines under identical assay conditions. Bruceanol F demonstrated substantially greater potency and inter-cell-line consistency . Against the TE-671 medulloblastoma line, bruceanol F (ED₅₀ 0.11 μg/mL) was approximately 34-fold more potent than bruceanol D (ED₅₀ 3.75 μg/mL). Across the remaining five cell lines (KB, A-549, HCT-8, P-388, RPMI-7951), bruceanol F maintained ED₅₀ values in a narrow range of 0.08–0.12 μg/mL, whereas bruceanol D exhibited a 6.9-fold spread (0.08–0.55 μg/mL) .

antineoplastic screening quassinoid cytotoxicity NCI tumor panel

Head-to-Head Cytotoxicity: Bruceanol F vs. Bruceanol E — Advantage of Retained C3-C4 Unsaturation

Bruceanol E (compound 2) is the dihydro derivative of bruceanol D, differing solely by saturation of the C-3/C-4 double bond. In the same six-cell-line panel, bruceanol F outperformed bruceanol E in five of six cell lines, with the largest advantage observed against A-549 lung carcinoma (3.1-fold), TE-671 medulloblastoma (5.2-fold), and RPMI-7951 melanoma (4.0-fold) . Against P-388 murine leukemia, both compounds were equipotent (ED₅₀ 0.09 μg/mL) . This pattern indicates that the α,β-unsaturated enone system retained in bruceanol F (but partially absent in bruceanol E) is a critical pharmacophoric element for cytotoxicity in solid-tumor-derived cell lines.

structure-activity relationship quassinoid SAR enone pharmacophore

Cross-Study Cytotoxic Potency: Bruceanol F vs. Bruceanol G Against KB Carcinoma

Bruceanol G, a later isolate also from B. antidysenterica, was reported to exhibit ED₅₀ values of 0.44 μM and 0.55 μM against COLO-205 (colon adenocarcinoma) and KB (nasopharyngeal epidermoid carcinoma) cell lines, respectively . Converting the bruceanol F KB ED₅₀ from the 1993 study (0.08 μg/mL; MW 548.6 g/mol) yields an approximate molar ED₅₀ of ~0.15 μM . While this cross-study comparison is limited by different experimental protocols and non-overlapping cell line panels (COLO-205 was not tested in the 1993 study), the available overlapping KB data suggest that bruceanol F (~0.15 μM) is approximately 3.7-fold more potent than bruceanol G (0.55 μM) against this shared cell line .

KB epidermoid carcinoma cross-study comparison bruceanol series ranking

Orthogonal Mechanism: RNase L Activation by Bruceanol F at Sub-Nanomolar Concentration

Beyond general quassinoid-mediated ribosomal protein synthesis inhibition, bruceanol F has been demonstrated to activate 2-5A-dependent ribonuclease (RNase L) with an IC₅₀ of 2.30 nM, as measured by inhibition of protein synthesis in mouse L cell extracts . This sub-nanomolar engagement of the 2-5A/RNase L pathway — a regulated interferon-inducible RNA decay system — represents a mechanistically distinct mode of action not yet reported for the co-isolated bruceanols D and E . The RNase L activation data complement the direct cytotoxicity measurements by providing a biochemical target engagement readout that may be exploited in mechanistic studies or in the design of target-specific screening cascades.

RNase L activation protein synthesis inhibition 2-5A pathway

Structural Differentiation: Bruceanol F Retains the C-3/C-4 α,β-Unsaturated Enone Lacking in Bruceanol E

Bruceanol F (C₂₈H₃₆O₁₁) and bruceanol E (C₂₈H₃₈O₁₁) differ by exactly two hydrogen atoms: bruceanol E possesses a saturated C-3/C-4 bond (dihydro modification), whereas bruceanol F retains the α,β-unsaturated ketone (enone) system at this position . This structural distinction is analytically resolvable by UV spectroscopy: bruceanol F exhibits λₘₐₓ at 223 nm (ε ~15,500) characteristic of the conjugated enone chromophore, whereas bruceanol E shows a blue-shifted λₘₐₓ at 220 nm (ε ~13,800) consistent with the absence of extended conjugation across the C-3/C-4 position . The retention of the Michael acceptor enone in bruceanol F is structurally correlated with its superior cytotoxic potency across solid tumor cell lines (see Evidence Items 1 and 2), consistent with the established role of the quassinoid enone as an electrophilic warhead for covalent or reversible interaction with ribosomal nucleophilic residues .

quassinoid pharmacophore enone electrophile UV spectral signature

Recommended Application Scenarios for Bruceanol F (CAS 101910-72-9) Based on Quantitative Differentiation Evidence


Medulloblastoma (TE-671) and Melanoma (RPMI-7951) Antineoplastic Screening Programs

Bruceanol F is the optimal choice among the bruceanol congeners for research programs centered on medulloblastoma or malignant melanoma models. Based on direct head-to-head data, bruceanol F (ED₅₀ 0.11 μg/mL for TE-671; 0.09 μg/mL for RPMI-7951) is 34-fold and 6.1-fold more potent than bruceanol D, respectively, and 5.2-fold and 4.0-fold more potent than bruceanol E . These potency margins are large enough to be practically meaningful in dose-response experimental designs, where a 5- to 34-fold reduction in required compound concentration can translate into lower solvent (DMSO) burden, reduced off-target precipitation risk, and extended dynamic range for combination-index studies.

Quassinoid Structure–Activity Relationship (SAR) Programs Requiring a Potent Enone-Containing Reference Standard

For medicinal chemistry campaigns aimed at optimizing the quassinoid enone pharmacophore, bruceanol F serves as a well-characterized reference compound that retains the intact C-3/C-4 α,β-unsaturated ketone system . Its UV λₘₐₓ at 223 nm provides a convenient spectroscopic benchmark for confirming enone integrity in synthetic analogs, and its balanced potency profile across cell lines (ED₅₀ range 0.08–0.12 μg/mL across 5 of 6 tested lines) provides a stable baseline against which to measure the cell-line-specific gains or losses of new derivatives . Compared to bruceanol D, whose potency varies by nearly 50-fold across the same panel, bruceanol F offers a more reliable reference for quantifying SAR-derived potency shifts.

Biochemical Target Engagement Studies of the 2-5A/RNase L Pathway

Bruceanol F is uniquely suitable among the bruceanols for studies of the 2-5A-dependent RNase L pathway. Its IC₅₀ of 2.30 nM for RNase L activation in cell-free translation extracts provides a defined biochemical potency value that can serve as a lot-release quality control criterion and as a benchmark for competitive displacement assays . Researchers investigating whether RNase L activation is causally linked to the cytotoxicity of quassinoids in intact cells can use bruceanol F as the probe compound of choice, with the understanding that parallel testing of bruceanols D and E — for which no RNase L data exist — would be required to establish mechanistic specificity within the congener series.

Natural Product Library Procurement for Broad-Spectrum Cytotoxicity Screening

When building or augmenting a natural product screening library with quassinoid constituents, bruceanol F should be prioritized over bruceanol D or E based on its superior potency consistency across a diverse set of human tumor histotypes (lung, colon, nasopharyngeal, melanoma, medulloblastoma) . The narrow ED₅₀ range (0.08–0.12 μg/mL across five human cell lines) indicates that bruceanol F is less likely to generate false-negative screening results due to cell-line-specific resistance — a concern with bruceanol D, which shows a 47-fold potency span (0.08–3.75 μg/mL) across the same lines . For procurement specifications, request a Certificate of Analysis that includes HPLC purity (≥95%), identity confirmation by ¹H NMR or HRMS, and UV λₘₐₓ verification at 223 ± 2 nm to ensure the intact enone pharmacophore.

Quote Request

Request a Quote for Bruceanol F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.